An In-depth Technical Guide to the Chemical Properties of 3-Ethoxypentane
An In-depth Technical Guide to the Chemical Properties of 3-Ethoxypentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-ethoxypentane (CAS No: 36749-13-0), a dialkyl ether. This document consolidates critical data including its physicochemical characteristics, spectroscopic profiles, and key chemical reactivity. A detailed, representative experimental protocol for its synthesis via the Williamson ether synthesis is provided. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the synthetic pathway to facilitate a deeper understanding of its preparation.
Introduction
3-Ethoxypentane, also known as diethyl carbinol ethyl ether, is a simple, branched-chain ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Due to the relative stability of the ether linkage, they are often utilized as solvents in organic reactions. However, their structure also allows for specific chemical transformations, making them useful intermediates in organic synthesis. This guide aims to provide a detailed repository of the core chemical properties of 3-ethoxypentane for professionals in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of 3-ethoxypentane are summarized below. These properties are essential for its handling, application in reactions, and purification.
Table 1: General and Physicochemical Properties of 3-Ethoxypentane
| Property | Value | Source(s) |
| IUPAC Name | 3-ethoxypentane | [1] |
| CAS Number | 36749-13-0 | [1] |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | N/A |
| Boiling Point | 109 °C at 760 mmHg | [2][3] |
| Melting Point | -95.35 °C (estimate) | [3] |
| Density | 0.77 g/cm³ | [2] |
| Refractive Index | 1.395 | [2][3] |
| Flash Point | 9 °C | [2] |
| Vapor Pressure | 29.6 mmHg at 25 °C | [2] |
| LogP (XLogP3) | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis of 3-Ethoxypentane
The most common and direct method for the synthesis of 3-ethoxypentane is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. For the preparation of 3-ethoxypentane, two primary routes are theoretically possible. However, the route involving a primary alkyl halide is strongly preferred to avoid the competing E2 elimination reaction that can occur with secondary alkyl halides.
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Route A (Preferred): Sodium ethoxide reacts with 3-bromopentane (B47287).
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Route B (Less Favorable): Sodium 3-pentoxide reacts with bromoethane.
The following diagram illustrates the preferred synthetic workflow.
Caption: Workflow for the Williamson Ether Synthesis of 3-Ethoxypentane.
Representative Experimental Protocol
The following is a representative protocol based on general Williamson ether synthesis procedures, as a specific published protocol for 3-ethoxypentane was not found.[4][5]
Materials:
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Ethanol (anhydrous)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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3-Bromopentane
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Anhydrous diethyl ether or Tetrahydrofuran (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (1.2 equivalents) dissolved in anhydrous THF.
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Under a nitrogen atmosphere, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. The mixture is stirred and allowed to warm to room temperature until the evolution of hydrogen gas ceases (approx. 1 hour), indicating the formation of sodium ethoxide.
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Sₙ2 Reaction: The reaction mixture is cooled back to 0 °C, and 3-bromopentane (1.0 equivalent) is added dropwise via a syringe.
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The reaction mixture is then heated to reflux and maintained for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution.
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The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
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Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by fractional distillation to yield pure 3-ethoxypentane.
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 3-ethoxypentane.
Mass Spectrometry
The electron ionization mass spectrum of 3-ethoxypentane is characterized by fragmentation patterns typical for ethers, primarily α-cleavage (cleavage of a C-C bond adjacent to the oxygen) and C-O bond cleavage.
Table 2: Major Mass Spectrometry Fragments for 3-Ethoxypentane
| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|---|
| 116 | Low | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) |
| 87 | High | [C₅H₁₁O]⁺ | α-cleavage: Loss of an ethyl radical (•CH₂CH₃) from M⁺ |
| 59 | Base Peak | [C₃H₇O]⁺ | α-cleavage: Loss of a propyl radical (•CH₂CH₂CH₃) from M⁺ |
| 55 | Medium | [C₄H₇]⁺ | Secondary fragmentation, e.g., loss of methanol (B129727) from m/z 87 |
Data derived from PubChem.[1]
Infrared (IR) Spectroscopy
The IR spectrum of an ether is dominated by the C-O stretching vibration. The absence of O-H (ca. 3300 cm⁻¹) and C=O (ca. 1715 cm⁻¹) bands is also characteristic.
Table 3: Predicted Infrared Absorption Bands for 3-Ethoxypentane
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2965-2850 | C-H stretch | Alkane (CH₃, CH₂, CH) |
| 1465-1450 | C-H bend (scissoring) | CH₂ |
| 1380-1370 | C-H bend (rocking) | CH₃ |
| ~1100 | C-O stretch | Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the symmetry of 3-ethoxypentane, the number of unique signals is reduced.
Table 4: Predicted ¹H NMR Spectral Data for 3-Ethoxypentane (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.25 | Quintet (quin) | 1H | -CH(CH₂CH₃)₂ |
| ~1.50 | Multiplet (m) | 4H | -CH(CH₂ CH₃)₂ |
| ~1.15 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.88 | Triplet (t) | 6H | -CH(CH₂CH₃ )₂ |
Table 5: Predicted ¹³C NMR Spectral Data for 3-Ethoxypentane (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~80.5 | C H(CH₂CH₃)₂ |
| ~63.5 | -O-C H₂-CH₃ |
| ~26.0 | -CH(C H₂CH₃)₂ |
| ~15.5 | -O-CH₂-C H₃ |
| ~10.0 | -CH(CH₂C H₃)₂ |
Chemical Reactivity
Ethers are generally unreactive towards bases, nucleophiles, and mild oxidizing/reducing agents. The primary reaction of significance for dialkyl ethers like 3-ethoxypentane is cleavage under strongly acidic conditions.
Acid-Catalyzed Cleavage
3-Ethoxypentane can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), via a nucleophilic substitution mechanism. The reaction proceeds in two main steps:
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Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).
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Nucleophilic Attack: A halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms, displacing the alcohol.
For an unsymmetrical ether like 3-ethoxypentane, the reaction can proceed via an Sₙ1 or Sₙ2 mechanism depending on the substitution of the carbon atoms adjacent to the oxygen. Since both are secondary, a mixture of products is possible, though attack at the less sterically hindered ethyl group might be slightly favored under Sₙ2 conditions. With an excess of acid and heat, the alcohol formed can be further converted to an alkyl halide.
General Reaction Scheme: CH₃CH₂-O-CH(CH₂CH₃)₂ + 2 HBr → CH₃CH₂Br + Br-CH(CH₂CH₃)₂ + H₂O
Safety and Handling
3-Ethoxypentane is a flammable liquid with a low flash point.[2] It should be handled in a well-ventilated area, away from ignition sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide has compiled the essential chemical properties of 3-ethoxypentane, presenting them in a manner accessible to researchers, scientists, and professionals in drug development. The provided data on its physicochemical properties, detailed synthesis protocol, spectroscopic signatures, and chemical reactivity serve as a foundational resource for its application in a laboratory or industrial setting.
